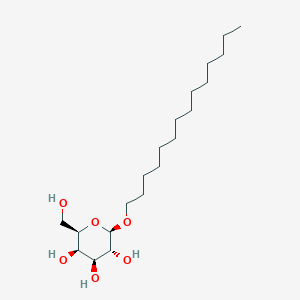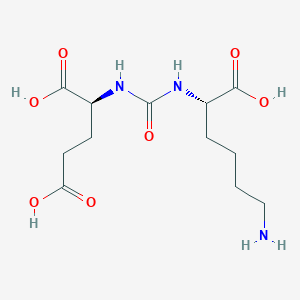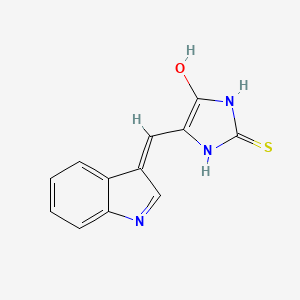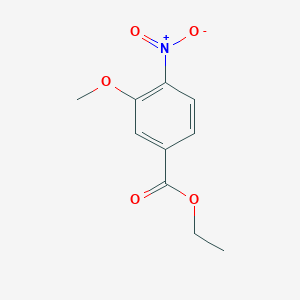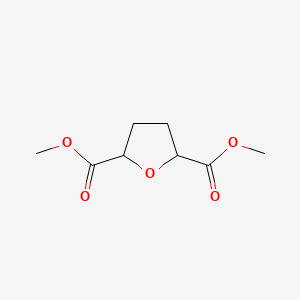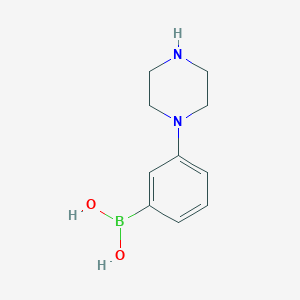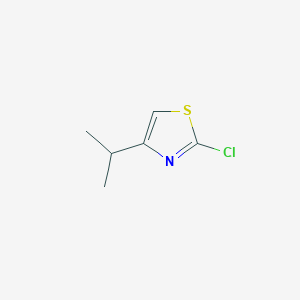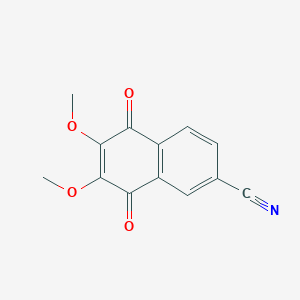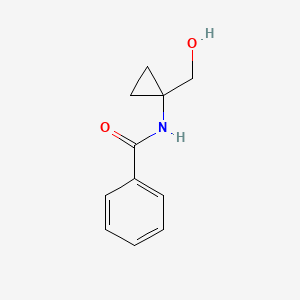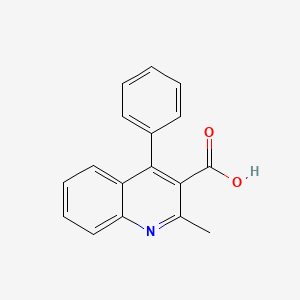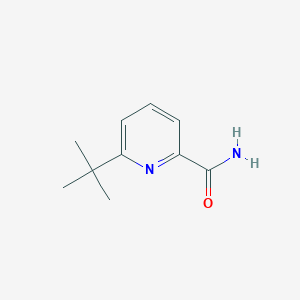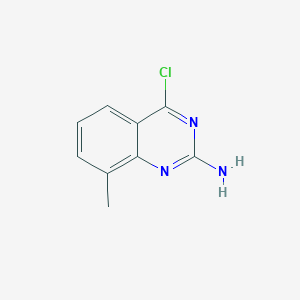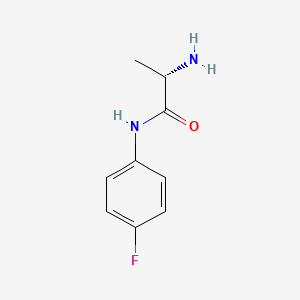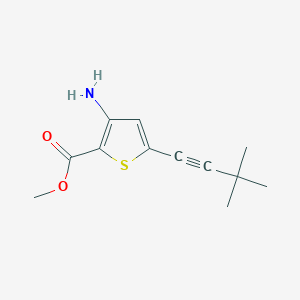
Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number 1026785-75-0 . It has a molecular weight of 237.318 and a molecular formula of C12H15NO2S . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 399.1±42.0 °C at 760 mmHg, and a flash point of 195.2±27.9 °C . Its exact mass is 237.082352 and it has a LogP value of 3.77 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate” can be represented by the SMILES notation: CC©©C#CC1=CC(=C(S1)C(=O)OC)N . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 399.1±42.0 °C at 760 mmHg . The compound’s flash point is 195.2±27.9 °C . It has a LogP value of 3.77, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The vapour pressure of the compound is 0.0±0.9 mmHg at 25°C . The index of refraction is 1.563 .Applications De Recherche Scientifique
Synthesis and Structural Studies
- One Pot Synthesis of Tetrasubstituted Thiophenes : Demonstrates the use of related thiophene compounds in efficient one-pot synthesis processes, highlighting their potential in creating complex organic structures (Sahu et al., 2015).
- Crystal Structure Studies : Analysis of similar thiophene compounds' crystal structures provides insights into the molecular configuration and stability, crucial for developing new materials and pharmaceuticals (Vasu et al., 2004).
Chemical Reactions and Pathways
- Reactions with Amines and Hydrazines : Studies on reactions involving similar thiophene derivatives reveal pathways for creating novel compounds, useful in developing new drugs and chemicals (Hajjem et al., 2010).
- Synthesis of Isothiazoles and Quinolines : Research on the reactivity of related thiophene compounds leads to new methods for synthesizing isothiazoles and quinolines, important in medicinal chemistry (Clarke et al., 1998).
Applications in Tumor Research
- Tumor-Selective Agents : Certain thiophene derivatives demonstrate selective inhibition of tumor cell proliferation, indicating potential applications in cancer therapy (Thomas et al., 2014).
Material Science and Functionalization
- Functionalization of Metal-Organic Frameworks : Thiophene derivatives, including those similar to methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate, are used to modify the properties of metal-organic frameworks, leading to new materials with unique properties (Wang et al., 2016).
Propriétés
IUPAC Name |
methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)6-5-8-7-9(13)10(16-8)11(14)15-4/h7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXNVPRRYHPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)
